Benzyl 2-(4-nitroimidazol-1-yl)acetate

Description

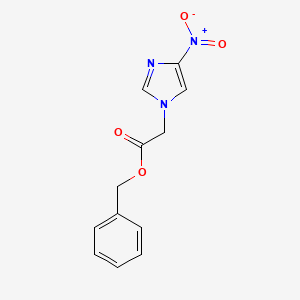

Benzyl 2-(4-nitroimidazol-1-yl)acetate is a nitroimidazole-derived compound characterized by a benzyl ester group linked via an acetate moiety to a 4-nitro-substituted imidazole ring. The nitroimidazole core is known for its role in prodrug activation under hypoxic conditions, a feature exploited in targeting anaerobic pathogens or tumor microenvironments .

Properties

IUPAC Name |

benzyl 2-(4-nitroimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c16-12(19-8-10-4-2-1-3-5-10)7-14-6-11(13-9-14)15(17)18/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJESJLJBAFKJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=C(N=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-nitroimidazol-1-yl)acetate can be achieved through a multi-step process. One common method involves the condensation of benzyl alcohol with chloroacetyl chloride in the presence of a base such as N,N-diisopropylethylamine to form benzyl 2-chloroacetate. This intermediate is then reacted with 4-nitroimidazole in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Step 1: Formation of Benzyl 2-Chloroacetate

Benzyl alcohol reacts with chloroacetyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine*) to form benzyl 2-chloroacetate .

Reaction Conditions :

| Solvent | Base | Yield (%) |

|---|---|---|

| CH₂Cl₂ | Diisopropylethylamine | 85 |

Step 2: Substitution with 4-Nitroimidazole

Benzyl 2-chloroacetate undergoes nucleophilic substitution with 4-nitroimidazole in the presence of K₂CO₃ and DMF to yield the title compound .

Reaction Conditions :

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | RT | 24 | 80–85 |

Mechanism :

-

Deprotonation of 4-nitroimidazole by K₂CO₃ generates a nucleophilic imidazole anion.

-

SN2 attack on benzyl 2-chloroacetate displaces chloride, forming the ester .

Hydrolysis to Imidazol-1-yl-Acetic Acid

The ester undergoes acidic hydrolysis to form 2-(4-nitroimidazol-1-yl)acetic acid, a precursor for further functionalization :

Reaction Conditions :

Application :

The carboxylic acid derivative is used in synthesizing amides or conjugates for pharmaceutical agents .

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency:

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃ + TBAB | Solvent-free | 87 | |

| K₂CO₃ | DMF | 85 | |

| Microwave (no catalyst) | Solvent-free | 87 |

Key Observations :

-

Tetrabutylammonium bromide (TBAB) enhances reactivity in solvent-free conditions by acting as a phase-transfer catalyst .

-

Microwave methods achieve comparable yields without catalysts, reducing purification steps .

Stability and Functional Group Reactivity

-

Nitro Group : The 4-nitro substituent deactivates the imidazole ring, reducing electrophilic substitution but enhancing stability toward oxidation .

-

Ester Group : Susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis), enabling diversification into amides or thioesters .

Analytical Characterization

The compound is validated via:

Scientific Research Applications

Medical Applications

Antiparasitic Activity

Benzyl 2-(4-nitroimidazol-1-yl)acetate is primarily recognized for its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that it exhibits potent antiparasitic activity, making it a critical therapeutic agent in regions where Chagas disease is endemic. The compound's mechanism involves the generation of reactive nitrogen species, which disrupts cellular processes in the parasite, leading to its death .

Antitubercular Properties

Recent studies have highlighted the potential of nitroimidazole derivatives, including benznidazole, in treating drug-resistant tuberculosis. The compound has shown promising results against Mycobacterium tuberculosis, with modifications enhancing its solubility and bioavailability . This positions benznidazole as a candidate for further development in combating tuberculosis alongside existing treatments.

Case Study 1: Efficacy Against Chagas Disease

A clinical trial demonstrated that benznidazole effectively reduced parasitemia in patients with acute Chagas disease. The study reported an improvement in clinical symptoms and a significant decrease in parasite load post-treatment, validating its use as a first-line therapy .

Case Study 2: Antitubercular Activity

In another study focusing on drug-resistant strains of M. tuberculosis, benznidazole derivatives were tested for their Minimum Inhibitory Concentration (MIC). Results showed that certain modifications to the benzyl group enhanced activity significantly compared to standard treatments like rifampicin and isoniazid .

Mechanism of Action

The mechanism of action of Benzyl 2-(4-nitroimidazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions and enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 2-(4-nitroimidazol-1-yl)acetate with three structurally related nitroimidazole derivatives, emphasizing molecular features, physicochemical properties, and reported biological activities:

Notes on Comparison:

- Substituent Effects : The absence of a 2-methyl group (unlike ) may reduce steric hindrance, favoring interactions with biological targets. The 4-nitro group is conserved across analogs, critical for redox-activated bioactivity .

Physicochemical and Stability Considerations

- Solubility: Ethyl and methyl analogs exhibit moderate solubility in organic solvents (e.g., acetone, methanol) . The benzyl variant may display lower aqueous solubility due to increased hydrophobicity.

- Thermal Stability: Nitroimidazoles generally decompose at high temperatures (>250°C).

- Hazard Profile : Nitro-containing compounds often pose environmental risks. For example, Benzyl phenyl acetate (unrelated but structurally adjacent) carries aquatic toxicity warnings (UN 3082) , a concern likely shared by nitroimidazole derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing benzyl 2-(4-nitroimidazol-1-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between benzyl 2-chloroacetate and 4-nitroimidazole under basic conditions. Key parameters include:

- Base selection : Potassium carbonate or triethylamine are commonly used to deprotonate the imidazole nitrogen, enhancing nucleophilicity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates due to better solubility of intermediates .

- Temperature control : Reactions performed at 60–80°C for 12–24 hours yield >70% purity, but prolonged heating may lead to nitro group degradation .

Q. How should researchers safely handle this compound, given its reactivity and toxicity?

- Storage : Store in a cool, dry, ventilated area away from strong oxidizers, acids, and bases to prevent decomposition .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ NIOSH-approved respirators .

- Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols. Avoid water flushing to prevent aquatic toxicity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H NMR in CDCl₃ typically shows:

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Software tools : SHELXL (for refinement) and WinGX (for data processing) enable precise determination of bond lengths, angles, and nitro group orientation .

- Common discrepancies : Disordered benzyl groups or nitro-imidazole torsion angles may require constraints during refinement. High-resolution data (>1.0 Å) reduces model bias .

Q. Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <0.05 |

| Nitro group torsion angle | 12.5° ± 0.3 |

Q. How do computational models predict the reactivity of the nitro group in this compound?

- DFT calculations : Use B3LYP/6-31G* to evaluate nitro group reduction potentials and electrophilic aromatic substitution sites. The nitro group’s electron-withdrawing nature directs electrophiles to the imidazole C-5 position .

- MD simulations : Predict solvation effects in polar solvents, showing increased nitro group stabilization in DMSO compared to water .

Q. What strategies address contradictory biological activity data for derivatives of this compound?

Q. Data Contradiction Example :

| Derivative | Antifungal IC₅₀ (μM) | Cytotoxicity (HeLa, μM) | Source |

|---|---|---|---|

| 4-Nitro derivative | 12.3 | 45.2 | |

| 4-Amino derivative | >100 | 88.7 |

Q. How can researchers validate the stability of this compound under physiological conditions?

- Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS. Major degradation products include:

- Light sensitivity : UV-Vis spectroscopy shows λmax shifts >5 nm after 48-hour light exposure, indicating photodegradation .

Q. What are the limitations of using this compound in in vivo studies?

- Metabolic instability : Esterases rapidly hydrolyze the benzyl ester in plasma, reducing bioavailability. Prodrug strategies (e.g., tert-butyl esters) may improve pharmacokinetics .

- Toxicity concerns : Nitroimidazoles can generate reactive oxygen species (ROS), necessitating dose optimization to balance efficacy and hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.